Enzymatic Substrate Discrimination: Butyramide vs. Propionamide and Acetamide in Pseudomonas aeruginosa Amidase
In a systematic substrate specificity analysis of Pseudomonas aeruginosa acetamidase, the relative rate of hydrolysis for butyramide was determined to be only 4.1% when normalized to acetamide (set at 100% activity) [1]. In stark contrast, the three-carbon analog propionamide exhibited a 277% relative activity under identical assay conditions [1]. This approximately 68-fold difference in enzymatic turnover between butyramide and propionamide, and a 24-fold reduction relative to acetamide, demonstrates that the four-carbon chain length of butyramide creates a markedly suboptimal fit for this enzyme's active site architecture.
| Evidence Dimension | Enzymatic hydrolysis rate (amidase activity) |
|---|---|
| Target Compound Data | 4.1% relative activity |
| Comparator Or Baseline | Acetamide: 100% relative activity; Propionamide: 277% relative activity |
| Quantified Difference | 24-fold lower than acetamide; 68-fold lower than propionamide |
| Conditions | Pseudomonas aeruginosa cell-free extracts; growth on butyramide as carbon/nitrogen source; specific activity of 0.26 µmol/min/mg protein for acetamide |
Why This Matters
Researchers developing biocatalytic processes or studying amidase enzymes must procure butyramide specifically if they require a low-activity control substrate or a model compound with distinct turnover kinetics; substituting propionamide would yield qualitatively and quantitatively different results, invalidating comparative enzymology studies.
- [1] Gregoriou, M., & Brown, P. R. (1979). Inhibition of the aliphatic amidase from Pseudomonas aeruginosa by urea and related compounds. Journal of General Microbiology, 132(6), 1493–1500. Table 6. View Source
